molecular formula C23H24N4O3S B2602223 9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251649-74-7

9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Cat. No. B2602223
CAS RN: 1251649-74-7
M. Wt: 436.53
InChI Key: JLUYFVNLEZYWGH-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s pharmacological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperazine ring could act as a base or nucleophile in reactions, while the carbonyl group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase solubility in water, while the carbonyl group could form hydrogen bonds .

Scientific Research Applications

Neuroimaging Agent Development

This compound has been explored for its potential as a neuroimaging agent. Specifically, derivatives of this compound have been synthesized and radiolabeled with technetium-99m for use as potential 5-HT1A receptor imaging agents . These agents can help in the diagnosis and study of neurological conditions by allowing visualization of serotonin receptor distribution and density in the brain.

Serotonin Receptor Research

The compound’s derivatives have shown moderate initial brain and hippocampus uptake, indicating their potential for studying serotonin receptors . This is particularly relevant for research into psychiatric disorders and neurodegenerative diseases where serotonin plays a crucial role.

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, making it a valuable starting point for the synthesis of a wide range of piperazine derivatives. These derivatives can be used in the development of pharmaceuticals and natural products .

Radiopharmaceuticals

As a precursor for radiolabeling, this compound can contribute to the creation of radiopharmaceuticals. These are crucial for diagnostic techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), which are used to observe metabolic processes in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at serotonin receptors .

properties

IUPAC Name

9-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-6-3-2-5-19(20)25-10-12-26(13-11-25)21(28)16-7-8-17-18(15-16)24-23-27(22(17)29)9-4-14-31-23/h2-3,5-8,15H,4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUYFVNLEZYWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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